![molecular formula C10H6ClF3N2O B13749341 2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone typically involves the condensation of 2-(trifluoromethyl)benzimidazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The benzimidazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative, while oxidation might produce a benzimidazole oxide .
Aplicaciones Científicas De Investigación
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential antimicrobial and antiparasitic properties make it a candidate for biological studies.
Medicine: Research into its anticancer and antiviral activities is ongoing, with the aim of developing new therapeutic agents.
Industry: It may be used in the development of agrochemicals and other industrial products
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-[2-(methyl)benzimidazol-1-yl]ethanone
- 2-Chloro-1-[2-(fluoromethyl)benzimidazol-1-yl]ethanone
- 2-Chloro-1-[2-(bromomethyl)benzimidazol-1-yl]ethanone
Uniqueness
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to target molecules compared to similar compounds .
Propiedades
Fórmula molecular |
C10H6ClF3N2O |
|---|---|
Peso molecular |
262.61 g/mol |
Nombre IUPAC |
2-chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C10H6ClF3N2O/c11-5-8(17)16-7-4-2-1-3-6(7)15-9(16)10(12,13)14/h1-4H,5H2 |
Clave InChI |
DAPDDWGXNCTQDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2C(=O)CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


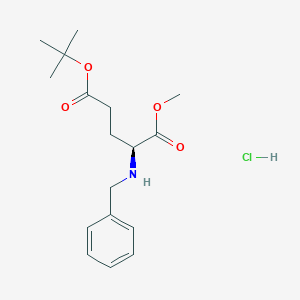


![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
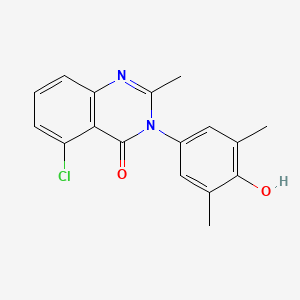
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
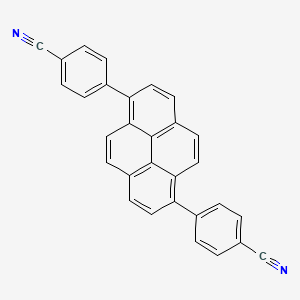
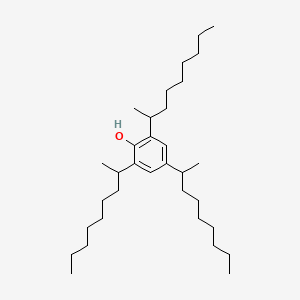

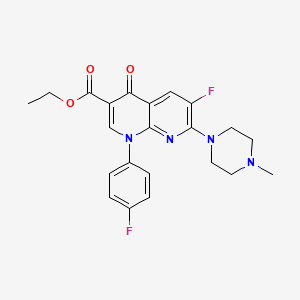
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
